Biological activity of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride
Biological activity of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride
An In-depth Technical Guide to the Biological Activity of 4-(1-Methylpiperidin-4-yl)phenol Hydrochloride
Abstract
4-(1-Methylpiperidin-4-yl)phenol hydrochloride is a small molecule of significant interest within the field of neuropharmacology. Its chemical architecture, which combines a phenol moiety with a rigid N-methylated piperidine ring, makes it a versatile scaffold for interacting with key central nervous system targets. This technical guide provides a comprehensive analysis of its synthesis, known biological activities, and mechanisms of action, with a particular focus on its potential modulation of neurotransmitter systems. We will delve into established experimental protocols for characterizing its receptor interactions and discuss its potential therapeutic applications in areas such as neurological disorders. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.
Chemical Profile and Synthesis Strategies
The hydrochloride salt of 4-(1-Methylpiperidin-4-yl)phenol is typically used in research settings to improve aqueous solubility, which is critical for in vitro assays and formulation studies.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-(1-methylpiperidin-4-yl)phenol;hydrochloride |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol [1][2] |
| Canonical SMILES | CN1CCC(CC1)C2=CC=C(C=C2)O.Cl |
| Appearance | Solid (form)[1] |
Synthetic Overview
The synthesis of this scaffold is a key challenge that involves the efficient formation of a carbon-carbon bond between the phenolic and piperidine rings.[3] Several strategic pathways have been successfully employed.[3]
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Reductive Amination: This is a highly effective method for creating the core structure. The process typically involves the reaction of a piperidin-4-one derivative with a phenolic compound in the presence of a reducing agent.[4][5] For the target molecule, this would involve reacting 4-hydroxybenzaldehyde with 1-methyl-4-aminopiperidine or a related precursor.
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Mannich Reaction: This classical acid-catalyzed condensation reaction is one of the most versatile and widely used methods.[3] The mechanism proceeds via the formation of an electrophilic iminium ion from an amine and formaldehyde, which is then attacked by the electron-rich phenol ring, typically at the ortho or para position.[3] Careful control of pH, temperature, and catalysts like hydrochloric acid is essential for optimal yield and regioselectivity.[3]
Caption: Common synthetic pathways to piperidine-phenol scaffolds.
Core Biological Activities and Mechanisms of Action
The primary pharmacological interest in 4-(1-Methylpiperidin-4-yl)phenol hydrochloride lies in its potential activity within the central nervous system. Studies indicate that this class of compounds can interact with various neurotransmitter systems, most notably opioid receptors.[3]
Opioid Receptor Modulation
The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives can exhibit a range of activities, from full agonism to antagonism, at mu (µ), delta (δ), and kappa (κ) opioid receptors.[3] The specific functional outcome (agonist vs. antagonist) is determined by the precise stereochemical and electronic interactions between the ligand and the receptor's binding pocket. For instance, the compound tapentadol, which also contains a phenol group, functions as a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor, demonstrating broad-spectrum analgesic properties.[6] This dual mechanism suggests that compounds like 4-(1-Methylpiperidin-4-yl)phenol could have complex and potentially beneficial pharmacological profiles.
Experimental Protocol: In Vitro Radioligand Binding Assay for Opioid Receptor Affinity
This protocol provides a robust method for determining the binding affinity (Ki) of the test compound for specific opioid receptor subtypes.
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Objective: To quantify the ability of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride to displace a known high-affinity radioligand from µ, δ, or κ opioid receptors.
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Materials:
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Cell membrane preparations (e.g., from CHO or HEK cells) stably expressing a single human opioid receptor subtype.
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Radioligands: [³H]DAMGO (µ-selective), [³H]-Naltrindole (δ-selective), [³H]U-69593 (κ-selective).
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Test Compound: 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, serially diluted.
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Non-specific Binding Control: Naloxone (a high-concentration non-selective antagonist).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.
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-
Methodology:
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Plate Setup: Add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound to each well. For non-specific binding (NSB) wells, add a saturating concentration of naloxone instead of the test compound. Total binding (B₀) wells receive only buffer, membranes, and radioligand.
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Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific signal.
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Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
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Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
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Trustworthiness & Self-Validation: This protocol is self-validating through the inclusion of B₀ and NSB controls. The specific binding must be a significant window over non-specific binding. The results should be reproducible across multiple experiments, and the calculated Ki of a known standard should fall within its accepted range.
Caption: Postulated signaling pathway for agonism at the µ-opioid receptor.
Serotonin (5-HT) Receptor Interactions
The N-(1-methylpiperidin-4-yl) moiety is also present in compounds with high affinity for other CNS receptors. Notably, ACP-103, which contains this group, is a potent 5-HT₂ₐ receptor inverse agonist with antipsychotic-like properties.[7] This suggests that 4-(1-Methylpiperidin-4-yl)phenol hydrochloride should be evaluated for its activity at serotonin receptors, as it could possess a multi-target profile beneficial for treating complex neuropsychiatric disorders.
Potential Therapeutic Applications
Based on its structural alerts and the known pharmacology of related compounds, 4-(1-Methylpiperidin-4-yl)phenol hydrochloride serves as a valuable lead compound for several therapeutic areas.[3]
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Analgesia: Its potential as a µ-opioid receptor agonist makes it a candidate for the development of novel pain therapeutics.[6] A dual-action profile, perhaps combining opioid agonism with activity at another target like the norepinephrine transporter, could offer an opiate-sparing effect and a more favorable side-effect profile.[6]
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Neurological and Psychiatric Disorders: The potential for interaction with 5-HT receptors opens avenues for treating conditions like psychosis, depression, or anxiety.[5][7] Its role as a research tool is critical for probing these receptor interactions and signaling pathways.[3]
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Antifungal Agents: While neuropharmacology is the primary focus, other piperidine derivatives have shown promise as antimycotic agents, suggesting a broader screening of biological activity could be warranted.[8]
Future Directions and Conclusion
4-(1-Methylpiperidin-4-yl)phenol hydrochloride is a promising chemical scaffold with clear potential as a modulator of CNS targets. While its interaction with opioid receptors is strongly suggested by its structure, its full biological profile remains to be elucidated.
Key future research should focus on:
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Comprehensive Pharmacological Profiling: A broad panel of receptor binding and functional assays is needed to identify all relevant molecular targets and determine its selectivity profile.
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In Vivo Efficacy Studies: Evaluation in validated animal models of pain, psychosis, and depression is essential to translate in vitro findings into potential therapeutic efficacy.
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Pharmacokinetic and Safety Assessment: Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting initial toxicology studies are critical steps in the drug development pipeline.
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]
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